克罗瓦汀

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

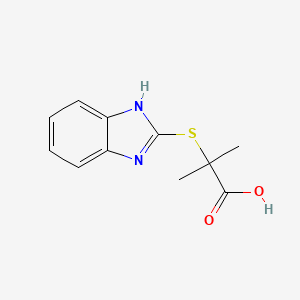

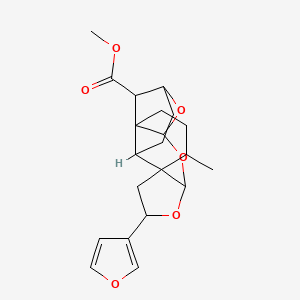

Crovatin is a neo-clerodane diterpenoid isolated from the stem bark of Croton levatii. Its structure is characterized by a unique furanoid diterpene skeleton, making it a compound of interest for various chemical and pharmacological studies. The structural elucidation of crovatin has been achieved through comprehensive NMR and X-ray crystallographic analysis, highlighting its complex molecular architecture and potential as a lead compound for further chemical modifications and biological evaluations (Moulis et al., 1992).

Synthesis Analysis

While specific details on the synthesis of crovatin were not directly provided, the compound's isolation from natural sources suggests that its synthesis involves complex organic reactions, likely mimicking the biosynthetic pathways found in Croton levatii. The synthesis of similar compounds often entails intricate steps including cyclization, oxidation, and epoxidation to achieve the characteristic diterpene structure seen in crovatin.

Molecular Structure Analysis

Crovatin's molecular structure is defined by its clerodane backbone, characterized by a series of epoxy groups and a methyl ester, contributing to its rigidity and defining its spatial configuration. The molecular intricacies, including stereochemistry and functional group distribution, play crucial roles in its reactivity and interaction with biological targets. Its structure was firmly established through NMR and X-ray diffraction, showcasing its complex diterpene framework (Moulis et al., 1992).

科学研究应用

鉴定和结构分析:克罗瓦汀最初是从克罗顿·莱瓦蒂的茎皮中分离出来的,其结构通过核磁共振和 X 射线数据确定(Moulis 等,1992)。

植物化学研究:马来西亚克罗顿长圆叶的研究报告分离了几种 ent-新克莱罗丹二萜,包括克罗瓦汀。确定了克罗瓦汀的绝对构型,有助于理解其化学性质(Aziz 等,2018)。

抗癌潜力:一项研究在克罗顿长叶中发现了克罗瓦汀和其他化合物。克罗瓦汀对各种人类肿瘤细胞系表现出显着的细胞毒性,表明潜在的抗癌应用(Roengsumran 等,2002)。

化学成分分析:另一项关于克罗顿光叶根的化学成分的研究从其他化合物中分离出克罗瓦汀,扩大了对克罗顿物种化学多样性的理解(高伟伟,2011)。

安全和危害

When handling Crovatin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed .

属性

IUPAC Name |

methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-11-5-7-20-15-4-3-13(16(20)17(22)23-2)25-18(20)27-19-21(11,15)9-14(26-19)12-6-8-24-10-12/h6,8,10-11,13-16,18-19H,3-5,7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJSIUBKDJRQIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23C4C15CC(OC5OC2OC(C3C(=O)OC)CC4)C6=COC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。